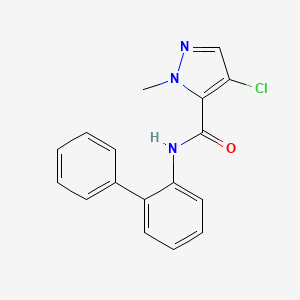

![molecular formula C17H23N5O B5500525 2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B5500525.png)

2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 2-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-1H-benzimidazole-4-carboxamide often involves complex chemical reactions. For instance, Jyothi and Madhavi (2019) described the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides using condensation reactions and microwave irradiation conditions (Jyothi & Madhavi, 2019). Similarly, Al-Omran and El-Khair (2005) discussed the synthesis of pyrazolo[1,5-a]pyrimidine and isoxazole derivatives, showcasing the complexity and versatility in the synthesis of such compounds (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by NMR and MS spectroscopy. Drev et al. (2014) investigated the molecular structure of pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the importance of spectral data in elucidating structures (Drev et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be quite diverse. Ghandi et al. (2010) described the use of bifunctional starting material in the synthesis of tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, indicating the complex chemical behavior of these compounds (Ghandi, Zarezadeh, & Taheri, 2010).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of these compounds are essential for their practical application. Sayed, Khalil, and Raslan (2012) provided insights into the synthesis and physical properties of pyrazolopyrimidine and pyrimido[2, 1-b][1,3]benzothiazole derivatives (Sayed, Khalil, & Raslan, 2012).

科学的研究の応用

Green Synthesis and Antimicrobial Activity

Researchers have explored the green synthesis of N-arylimidazo[1,2-a]pyrazine derivatives, showcasing methods to prepare these compounds under microwave irradiation conditions. The synthesized compounds demonstrate promising antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Jyothi & Madhavi, 2019).

Regioselective Synthesis of Pyrazolo Derivatives

A study on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives has provided insights into the synthesis of 7-substituted derivatives. This research opens pathways for creating novel compounds with potential pharmaceutical applications, focusing on specificity in chemical reactions (Drev et al., 2014).

Antitumor Properties of Imidazotetrazines

Investigations into the synthesis and chemistry of imidazotetrazine derivatives, particularly those with antitumor activities, have been conducted. These compounds, showing curative activity against specific leukemia types, underscore the role of heterocyclic chemistry in cancer treatment research (Stevens et al., 1984).

DNA Recognition and Polyamides

Research into polyamides containing imidazole and pyrrole units demonstrates these compounds' ability to target specific DNA sequences, offering a method to control gene expression. Such studies are crucial for understanding the interaction between small molecules and biological macromolecules, with implications for medicinal chemistry and therapy development (Chavda et al., 2010).

Novel Synthesis Routes and Biological Activities

Several studies have focused on novel synthesis routes for pyrazolo and pyrimidine derivatives, exploring their antimicrobial, antiviral, and anticancer activities. These works highlight the versatility of heterocyclic compounds in addressing a wide range of biological targets and diseases, underlining the ongoing need for innovative synthetic strategies in drug discovery (Hassan et al., 2014).

特性

IUPAC Name |

N-[(7S,8aS)-2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl]-2-methyl-1H-benzimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-11-18-15-5-3-4-14(16(15)19-11)17(23)20-12-8-13-10-21(2)6-7-22(13)9-12/h3-5,12-13H,6-10H2,1-2H3,(H,18,19)(H,20,23)/t12-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERKKVLLJUXVAD-STQMWFEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1)C(=O)NC3CC4CN(CCN4C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=CC=C2N1)C(=O)N[C@H]3C[C@H]4CN(CCN4C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

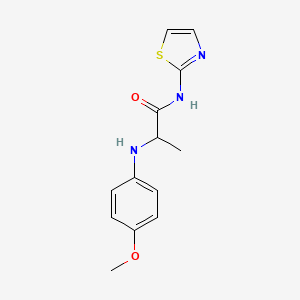

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

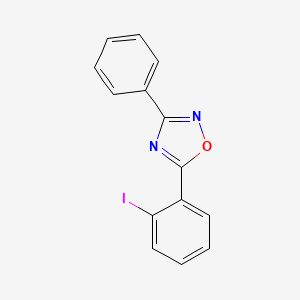

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

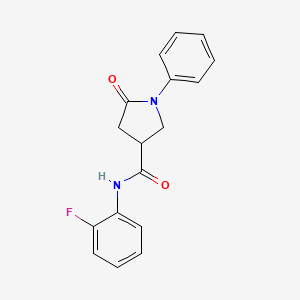

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)

![4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)

![2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5500506.png)

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)